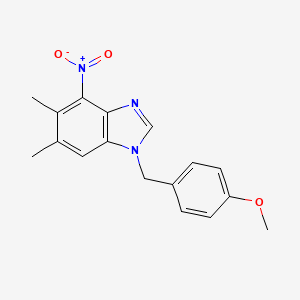

1-(4-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole

Description

1-(4-Methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole is a benzimidazole derivative featuring a 4-methoxybenzyl group at the N1 position, methyl groups at C5 and C6, and a nitro group at C4. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, known for diverse pharmacological activities. Substitutions at N1 (4-methoxybenzyl) and C5/C6 (methyl) likely influence steric and electronic properties, impacting solubility, stability, and binding affinities .

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5,6-dimethyl-4-nitrobenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-11-8-15-16(17(12(11)2)20(21)22)18-10-19(15)9-13-4-6-14(23-3)7-5-13/h4-8,10H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZESJLNODSAQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=CN2CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A structurally similar compound, 1-(7-chloroquinolin-4-yl)-n-(4-methoxybenzyl)-5-methyl-1h-1,2,3-triazole-4-carboxamide, has been reported to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase. These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD).

Mode of Action

The similar compound mentioned above was found to prevent amyloid beta (aβ) formation through the downregulation of app and bace levels in appswe-expressing cells. Furthermore, it reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway.

Biochemical Pathways

The compound likely affects the biochemical pathways related to the production of amyloid-beta and tau phosphorylation, given the similar compound’s effects. Amyloid-beta is a peptide that aggregates to form plaques in the brains of Alzheimer’s patients, while tau is a protein that forms neurofibrillary tangles in the same condition.

Result of Action

The similar compound was found to prevent the formation of amyloid-beta and reduce tau phosphorylation in cellular models of alzheimer’s disease, suggesting potential therapeutic effects against this condition.

Biological Activity

1-(4-Methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole is a benzimidazole derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 338423-65-7 and molecular formula C17H17N3O3, exhibits a range of pharmacological properties that are of significant interest in medicinal chemistry.

Chemical Structure and Properties

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that benzimidazole derivatives often exhibit notable antitumor properties. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and the upregulation of p53, similar to other benzimidazole derivatives .

Antimicrobial Properties

Benzimidazole derivatives are also known for their antimicrobial activities. The compound has been evaluated for its effectiveness against various bacterial strains:

| Microorganism | MIC (μg/ml) | Standard Comparison |

|---|---|---|

| S. typhi | 50 | Ampicillin (100) |

| C. albicans | 250 | Griseofulvin (500) |

This demonstrates that it possesses significant antibacterial and antifungal properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzimidazole derivatives indicates that modifications on the benzene ring and the nitro group significantly influence biological activity. The presence of the methoxy group at the para position enhances lipophilicity and potentially increases cellular uptake .

Case Studies

Several studies have explored the biological effects of benzimidazole derivatives:

- Antitumor Study : A study involving a series of benzimidazole compounds demonstrated that modifications at specific positions can lead to enhanced antiproliferative activity against human cancer cell lines .

- Antimicrobial Assessment : A comprehensive evaluation of various benzimidazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting lower MIC values compared to standard antibiotics .

Scientific Research Applications

While comprehensive data tables and case studies specifically for "1-(4-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole" are not available in the search results, the information provided sheds light on benzimidazole derivatives and their applications.

Benzimidazole (BnZ) and its Derivatives

Benzimidazole (BnZ) is synthesized through a condensation reaction between benzene and imidazole, featuring two nitrogen atoms within a five-membered ring . Benzimidazole derivatives have a wide array of applications, including uses as antibacterial, antifungal, and anticancer agents .

Specific Benzimidazole Derivatives and Their Applications

- Antimicrobial Activity: A study of synthesized benzimidazole derivatives revealed that compound 15 ((E)-2-(2-(benzo[d][1,3]dioxol-5-yl)vinyl)-1H-benzo[d]imidazole) showed efficacy against P. aeruginosa, with MIC values of 0.01 mM and 3.78 mM . Another derivative, drug 16 (6-(5,6-dimethyl-2-(thiazol-2-yl)-1H-benzo[d]imidazol-1-yl)methyl)-1,2,3-oxadiazol-3-ium-5-olate), exhibited inhibitory action against Gram-positive bacteria S. aureus (MIC of 40 μg/mL, IZ of 21 μg/mL) and B. subtilis (MIC value of 300 μg/mL, IZ of 12 μg/mL), as well as against Gram-negative bacteria E. coli (MIC value 200 μg/mL, IZ of 14 μg/mL) and P. aeruginosa (MIC value 500 μg/mL, IZ of 10 μg/mL) .

- Anticancer Activity: Research on BnZ variants with Na3AlF6 and R-OH substituents showed anticancer activity, with "Drug 2" (4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline) demonstrating cytotoxicity against U87 glioblastoma cell lines (IC50= 45.2 ± 13.0 μM) .

- HIV-1 Inhibition: Benzimidazole derivatives have been tested against MT-4 cells infected with HIV-1 variants containing NNRTI-resistant RTs, showing activity against clinically relevant HIV-1 variants . Further studies on derivatives led to the discovery of compounds with improved activity, which helped to formulate structure-activity relationships .

- Other Activities: Benzimidazole scaffolds have demonstrated antidiabetic and antioxidant properties .

About this compound

- CAS Number: 338423-65-7

- Molecular Formula: C17H17N3O3

- Molecular Weight: 311.34

- Synonyms: this compound; 1H-Benzimidazole, 1-[(4-methoxyphenyl)methyl]-5,6-dimethyl-4-nitro-; 1-[(4-methoxyphenyl)methyl]-5,6-dimethyl-4-nitro-1H-1,3-benzodiazole; 4-[(5,6-DIMETHYL-4-NITRO-1H-1,3-BENZIMIDAZOL-1-YL)METHYL]PHENYL METHYL ETHER .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzimidazole Derivatives

Key Observations :

Positional Isomerism: The 4-methoxybenzyl substituent in the target compound contrasts with the 3-methoxybenzyl analog (CAS 338954-64-6).

Core vs. Substituted Derivatives : The unsubstituted core (5,6-dimethyl-4-nitro-1H-benzimidazole) lacks the 4-methoxybenzyl group, resulting in lower molecular weight (193.18 vs. 311.34) and simplified synthesis. This highlights the role of N1 substitution in modulating bioactivity and physicochemical stability .

Functional Group Variations :

- Nitro vs. Methoxy : The nitro group (electron-withdrawing) at C4 in the target compound may reduce nucleophilic reactivity compared to methoxy-substituted analogs (e.g., C2-methoxy derivatives in ).

- Chlorine vs. Methyl : Chlorinated derivatives (e.g., ) exhibit higher molecular weights and distinct IR profiles due to C-Cl stretching, contrasting with the methyl groups in the target compound.

Physicochemical and Spectral Properties

Table 2: Spectral Data Comparison

Notable Differences :

Q & A

Q. What are the standard synthetic routes for 1-(4-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole, and how can reaction conditions be optimized?

- Methodological Answer : A common synthetic route involves microwave-assisted coupling of substituted benzimidazole precursors with a 4-methoxybenzyl group. Key steps include:

- Dissolving the benzimidazole precursor (e.g., 5,6-dimethyl-4-nitro-1H-benzimidazole) in dioxane with palladium acetate (Pd(OAc)₂), copper(II) acetate, and cesium pivalate as catalysts.

- Microwave heating at 150°C for 3 hours to promote coupling.

- Post-reaction treatment with sodium sulfide to quench residual catalysts, followed by purification via column chromatography .

- Optimization Tips : Adjust catalyst ratios (e.g., Pd:Cu = 1:3) and solvent polarity to enhance yield. Microwave irradiation reduces reaction time compared to conventional reflux methods .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.49 ppm for benzimidazole protons), methoxy groups (δ 3.83 ppm), and methyl substituents (δ 2.26–2.32 ppm). 13C NMR confirms nitrile and nitro group positions (δ 146–160 ppm) .

- FT-IR : Look for NO₂ stretching vibrations (~1520 cm⁻¹) and C-N stretches (~1340 cm⁻¹) to confirm nitro and benzimidazole moieties .

- GC-MS : Use molecular ion peaks (e.g., m/z 264 for the core structure) to verify purity .

Q. What safety precautions are necessary when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitro-containing compound vapors.

- First Aid : For skin contact, rinse immediately with water; for eye exposure, flush with saline solution for 15 minutes. Consult safety data sheets for nitrobenzimidazoles (similar to 2-methoxy-5-nitro-1H-benzimidazole protocols) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with biological targets (e.g., enzymes)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions between the nitro group and active-site residues (e.g., hydrophobic pockets in kinases).

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories; analyze hydrogen bonding and π-π stacking (e.g., methoxybenzyl group interactions) .

- Validation : Compare docking poses with experimental data (e.g., X-ray crystallography of similar benzimidazole-protein complexes) .

Q. What strategies resolve contradictions in biological activity data for nitro-substituted benzimidazoles?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines to identify off-target effects.

- Metabolite Profiling : Use LC-MS to detect nitro-reduction byproducts (e.g., amine derivatives) that may alter activity .

- Structural Analog Comparison : Test derivatives with varied substituents (e.g., 4-fluorobenzyl vs. 4-methoxybenzyl) to isolate pharmacophore contributions .

Q. How can reaction pathways be elucidated for nitro-group reduction in this compound?

- Methodological Answer :

- In Situ Monitoring : Employ UV-Vis spectroscopy to track nitro-to-amine conversion (λmax shift from 300 nm to 260 nm).

- Catalytic Screening : Test Pd/C, Zn/HCl, or enzymatic (e.g., nitroreductase) systems for selectivity .

- Isotopic Labeling : Use ¹⁵N-labeled nitro groups and analyze via NMR to map reduction intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.